molecular formula C18H13FN6O2 B2413393 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 921142-99-6

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2413393
CAS No.: 921142-99-6
M. Wt: 364.34
InChI Key: VGJBBGCGUKDJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound designed for research applications in medicinal chemistry. Its structure incorporates two privileged pharmacophores in drug discovery: the indole ring and the fluorophenyl-tetrazole unit. The indole scaffold is a widely recognized structural component in bio-active molecules and is frequently investigated in the development of central nervous system (CNS) agents . For instance, research into indole-based analogues has demonstrated their potential as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target for Parkinson's disease therapeutics . The 2-oxoacetamide moiety can serve as a key linker or hydrogen-bonding domain, potentially influencing the molecule's binding affinity to biological targets. The 5-ylmethyltetrazole group linked to a fluorophenyl ring provides a distinct electronic and steric profile, which can be critical for optimizing drug-like properties and target engagement. This combination of features makes this compound a compound of significant interest for researchers exploring new chemical entities in areas such as enzyme inhibition and neuropharmacology.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O2/c19-11-4-3-5-12(8-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-7-2-1-6-13(14)15/h1-9,20H,10H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJBBGCGUKDJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a tetrazole ring, which is known for enhancing biological activity, and an indole moiety, which is often associated with various pharmacological effects.

Chemical Structure

The molecular formula for this compound is C12H15FN6OC_{12}H_{15}FN_6O, with a molecular weight of 270.28 g/mol. Its structure includes:

  • Tetrazole Ring : Known for its role in biological activity.
  • 3-Fluorophenyl Group : Contributes to the compound's interaction with biological targets.
  • Indole Moiety : Often linked to anticancer and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Tetrazole : This is achieved through cycloaddition reactions involving azides and nitriles.
  • Substitution with 3-Fluorophenyl Group : A palladium-catalyzed cross-coupling reaction is commonly used.
  • Attachment of Indole Moiety : This involves forming an amide bond between the tetrazole derivative and an indole derivative.

Anticancer Activity

Research indicates that compounds containing tetrazole groups exhibit notable anticancer properties. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (breast adenocarcinoma) cells. In vitro studies have demonstrated that the cytotoxicity of these compounds correlates with their structural features, particularly the presence of the tetrazole moiety.

CompoundCell LineIC50 (µM)Observations
Compound AHepG225Significant reduction in cell viability
Compound BMCF-730Induced apoptosis in treated cells

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL.

Bacterial StrainMIC (µg/mL)Activity
Escherichia coli2Strong inhibitor
Staphylococcus aureus4Moderate activity

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Case Studies

Several studies have documented the biological activity of similar tetrazole-containing compounds:

  • Study on Anticancer Properties : A series of tetrazole derivatives were tested against various cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles.
    • Findings : Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.
  • Antimicrobial Evaluation : Research indicated that certain indolyltetrazole derivatives displayed substantial antibacterial effects against clinical isolates, outperforming traditional antibiotics like ciprofloxacin.
    • Findings : The incorporation of the tetrazole moiety improved the overall antimicrobial efficacy of the compounds tested.

Q & A

Q. What are the optimal synthetic routes for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrazole ring via cyclization of nitriles with sodium azide, followed by alkylation using 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Coupling the tetrazole intermediate with 2-(1H-indol-3-yl)-2-oxoacetic acid using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane .
  • Critical Conditions:
    • Temperature: Maintain 70–80°C for alkylation steps to ensure regioselectivity .
    • Catalysis: Use phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency in heterogeneous systems .
    • Purification: Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How should researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for the indole NH (~10.5 ppm), tetrazole protons (δ 8.1–8.3 ppm), and fluorophenyl signals (δ 7.2–7.6 ppm) .
    • IR: Confirm amide C=O stretching (~1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Crystallography:
    • Use SHELXL for refinement of X-ray diffraction data to resolve bond angles and torsional strain in the tetrazole-indole linkage .
    • Key parameters: R-factor < 5%, resolution ≤ 0.8 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different studies for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurities. Strategies include:

  • Reproducibility Checks: Validate purity via HPLC-MS (>99%) and repeat assays in triplicate .
  • Solubility Optimization: Use DMSO-water mixtures (≤0.1% DMSO) to prevent aggregation in cellular assays .
  • Target-Specific Assays: Compare activity across isoforms (e.g., kinase selectivity panels) to identify off-target effects .

Q. What in silico strategies are recommended for predicting the binding affinity and selectivity of this compound towards biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the fluorophenyl group’s hydrophobic interactions and tetrazole’s hydrogen-bonding potential .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond acceptors to predict ADMET properties .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Variation Points:
    • Tetrazole Substituents: Replace 3-fluorophenyl with 3,4-difluorophenyl to enhance lipophilicity .
    • Indole Modifications: Introduce 5-methoxy or 5-fluoro groups to improve metabolic stability .
  • Assay Prioritization:
    • Screen analogs against primary targets (IC₅₀) and CYP450 isoforms to balance potency and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.